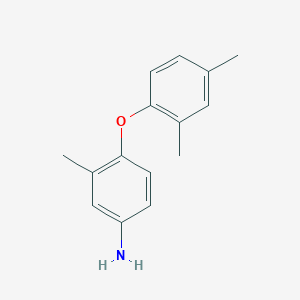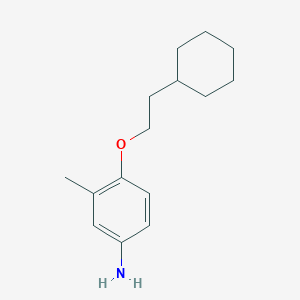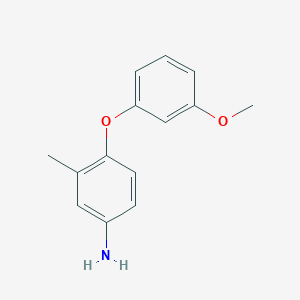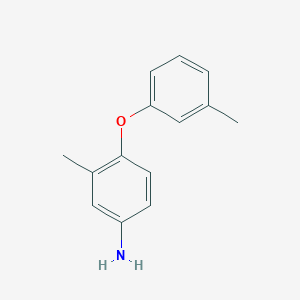
4-(2,4-Dimethylphenoxy)-3-methylaniline
Descripción general
Descripción
4-(2,4-Dimethylphenoxy)-3-methylaniline, also known as DMPA, is an amino phenoxy compound used in scientific research. It is an aromatic compound with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. DMPA is a colorless to slightly yellow crystal that is soluble in water, ethanol, and ether. It has a melting point of 75–77 °C and is relatively stable under normal laboratory conditions.
Mecanismo De Acción
4-(2,4-Dimethylphenoxy)-3-methylaniline is believed to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for metabolizing a variety of drugs and other compounds, including warfarin and ibuprofen. By inhibiting CYP2C9, 4-(2,4-Dimethylphenoxy)-3-methylaniline may reduce the rate at which these drugs are metabolized, resulting in higher concentrations of the drugs in the body and potentially leading to an increased risk of side effects.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenoxy)-3-methylaniline has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the concentration of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive performance. 4-(2,4-Dimethylphenoxy)-3-methylaniline has also been found to increase the production of nitric oxide, which is involved in the regulation of blood pressure, as well as in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-Dimethylphenoxy)-3-methylaniline has several advantages for use in laboratory experiments. It is relatively stable under normal laboratory conditions and is soluble in a variety of solvents. It is also relatively inexpensive and easy to obtain. However, 4-(2,4-Dimethylphenoxy)-3-methylaniline is also known to be toxic, and contact with the compound should be avoided. It is also important to note that 4-(2,4-Dimethylphenoxy)-3-methylaniline is an inhibitor of the enzyme CYP2C9, which can affect the metabolism of certain drugs.
Direcciones Futuras
There is still much to be explored when it comes to the use of 4-(2,4-Dimethylphenoxy)-3-methylaniline in scientific research. Possible future directions include further investigation into the biochemical and physiological effects of 4-(2,4-Dimethylphenoxy)-3-methylaniline, as well as the development of new synthetic methods for the preparation of 4-(2,4-Dimethylphenoxy)-3-methylaniline and related compounds. Additionally, further research into the potential therapeutic applications of 4-(2,4-Dimethylphenoxy)-3-methylaniline, such as its use as an anti-inflammatory agent or an antibiotic, could be beneficial. Finally, further studies into the mechanism of action of 4-(2,4-Dimethylphenoxy)-3-methylaniline and its effects on other enzymes could help to better understand its potential effects on drug metabolism.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethylphenoxy)-3-methylaniline is used in scientific research as a model compound for studying the properties of aromatic compounds. It is also used in the synthesis of other compounds, such as heterocyclic compounds, as well as for the preparation of a variety of pharmaceuticals. 4-(2,4-Dimethylphenoxy)-3-methylaniline has been used in the synthesis of anti-inflammatory agents, antibiotics, and antifungal agents.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-6-14(11(2)8-10)17-15-7-5-13(16)9-12(15)3/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMNKGYSOBGBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)





![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)




